9-(2-Hydroxy-3-nonyl)adenine, also known as erythro-9-(2-hydroxy-3-nonyl)adenine, is a synthetic compound notable for its role as an inhibitor of adenosine deaminase and phosphodiesterase. These properties make it a valuable tool in biochemical and pharmacological research, particularly in studying nucleotide metabolism and signal transduction pathways. The compound is primarily used in laboratory settings to explore its effects on viral replication and cellular processes, especially regarding herpes simplex virus.
The compound is synthesized through multi-step organic reactions that involve the modification of adenine derivatives. It can be purchased from various chemical suppliers, such as BenchChem, which provides details on its synthesis and application in research.
9-(2-Hydroxy-3-nonyl)adenine falls under the classification of nucleoside analogs. It is specifically categorized as an adenosine deaminase inhibitor, which affects nucleotide metabolism by altering the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate in cells.
The synthesis of 9-(2-Hydroxy-3-nonyl)adenine typically involves several key steps:
The synthesis often requires careful control of reaction conditions, including temperature, pH, and the use of solvents like dimethyl sulfoxide or ethanol to achieve high yields and purity. Techniques such as chromatography are employed for purification to meet industrial standards.
9-(2-Hydroxy-3-nonyl)adenine can undergo various chemical transformations:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Controlled conditions are critical to ensure desired outcomes without unwanted side reactions.
The primary mechanism of action for 9-(2-Hydroxy-3-nonyl)adenine involves:
Research indicates that this compound significantly inhibits herpes simplex virus replication by affecting DNA synthesis within infected cells .
The compound exhibits stability under standard laboratory conditions but can undergo transformations under specific chemical reactions (e.g., oxidation or reduction). Its ability to inhibit key enzymes makes it particularly useful in pharmacological studies.
9-(2-Hydroxy-3-nonyl)adenine has several scientific uses:
9-(2-Hydroxy-3-nonyl)adenine (Erythro-9-(2-hydroxy-3-nonyl)adenine, EHNA) is a multifaceted inhibitor with well-characterized roles in modulating purine metabolism and cyclic nucleotide signaling. Its primary targets are adenosine deaminase and phosphodiesterase 2, though it induces broader downstream effects.
EHNA reversibly inhibits adenosine deaminase (ADA), a key enzyme converting adenosine to inosine. This inhibition increases extracellular adenosine concentrations, activating adenosine receptor-mediated pathways. At 10 μM, EHNA achieves 75–90% inhibition of herpes simplex virus replication in HeLa cells without affecting host cell viability, growth, or DNA synthesis [1]. The inhibition is competitive, with EHNA binding to the ADA active site through hydrogen bonding between its hydroxyl group and catalytic zinc, and hydrophobic interactions via its nonyl chain [2] [6]. Unlike the potent ADA inhibitor deoxycoformycin, EHNA’s reversible inhibition allows transient modulation of adenosine levels, making it a valuable experimental tool for studying adenosine physiology [1].
Table 1: Comparative Adenosine Deaminase Inhibition Profile
Inhibitor | Mechanism | IC₅₀ | Biological Effect |
---|---|---|---|
EHNA | Reversible | ~3 μM* | Antiviral (HSV), immunomodulation |
Deoxycoformycin | Irreversible | Lower | Lymphotoxicity, limited antiviral effect |
*In murine models after oral administration (50 mg/kg) [2] |
Beyond ADA inhibition, EHNA selectively targets phosphodiesterase 2 (PDE2), a cGMP-stimulated hydrolase of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In cardiac myocytes, EHNA inhibits PDE2 with an IC₅₀ of 3–5 μM, reversing cGMP-mediated suppression of cAMP-stimulated calcium currents [7]. This occurs via non-competitive binding to PDE2’s catalytic domain, independent of its cGMP regulatory sites [7] [9]. In human melanoma cells, EHNA-mediated PDE2 inhibition elevates intracellular cAMP by >80%, suppressing tumor growth and invasion through protein kinase A activation [5]. PDE2 specificity is evidenced by EHNA’s lack of effect on PDE1, PDE3, PDE4, or PDE5 isoforms at concentrations ≤30 μM [7] [9].
The biological activity of EHNA is highly dependent on stereochemistry and alkyl chain modifications:
Table 2: Impact of EHNA Structural Modifications on Activity
Modification Site | Example Change | Effect on ADA IC₅₀ | Effect on PDE2 IC₅₀ |
---|---|---|---|
Stereochemistry | Threo isomer | 10-fold increase | 8-fold increase |
Alkyl chain length | C7 (heptyl) vs. C9 | 6-fold increase | >10-fold increase |
Adenine moiety | 3-Deaza substitution | Minimal change | >20-fold increase |
Hydroxyl position | 2-Hydroxypropyl | Abolished | Abolished |
EHNA’s simultaneous blockade of adenosine deaminase and phosphodiesterase 2 creates a unique signaling crosstalk:
EHNA modulates cellular functions beyond classical purine pathways:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: